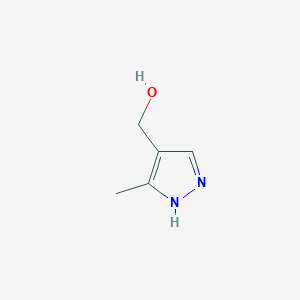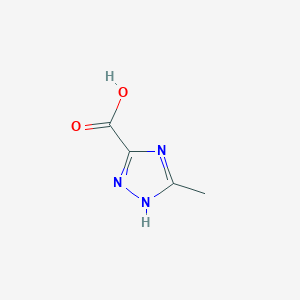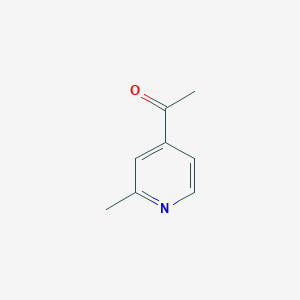![molecular formula C17H20O4 B1321089 Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- CAS No. 142879-00-3](/img/structure/B1321089.png)
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(phenylmethoxy)- is a similar compound with the formula C9H12O2 . It’s also known by other names such as Ethylene glycol monobenzyl ether, Glycol monobenzyl ether, and Benzyl cellosolve .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of Ethanol, 2-(phenylmethoxy)- is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the molecular weight of Ethanol, 2-(phenylmethoxy)- is 152.1904 .Aplicaciones Científicas De Investigación
Antioxidant, Anti-inflammatory, and Antiviral Properties
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-, and similar compounds have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, particularly in the context of phenolic compounds found in olives, olive oil, and wine. Although specific research on this exact compound in dentistry is limited and mostly in vitro, the results highlight the potential applications of these compounds in various clinical areas due to their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Bioconversion and Energy Production
Ethanol and related compounds are central to discussions about alternative energy sources. Efficient ethanol production relies on the optimization of processes using affordable substrates. The use of lignocellulosic materials for the production of ethanol is a significant area of research. In particular, Parthenium hysterophorus has been considered a potential resource for ethanol production. The bioconversion processes, involving hydrolysis, saccharification, and fermentation, have been explored for their efficiency and potential improvements (Swati et al., 2013).
Environmental Safety of Surfactants
The compound and its related surfactants like alcohol ethoxysulfate (AES) and alcohol ethoxylate (AE) are used in a variety of products. The environmental properties, fate, and toxicity of these substances have been studied extensively. The research encompasses their chemical structures, usage, volume information, biodegradation, sorption, aquatic and sediment toxicity, and bioaccumulation information. The comprehensive data supports both prospective and retrospective risk assessments, indicating that these substances, despite their high volume and widespread release into the aquatic environment, do not adversely impact aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).
Ethanol's Role in Hydrogen Production
Reforming bio-ethanol is a promising method for hydrogen production from renewable resources. The use of catalysts, operating conditions, and the choice of supports for the catalysts are critical factors in the process of ethanol steam reforming for hydrogen production. This area of research aims at enhancing the efficiency and stability of hydrogen production, with bio-ethanol reforming showing promise for future fuel cell applications (Ni et al., 2007).
Propiedades
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c18-10-11-19-12-13-20-16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCGOSUHMJYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609827 |
Source


|
| Record name | 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- | |
CAS RN |
142879-00-3 |
Source


|
| Record name | 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)







